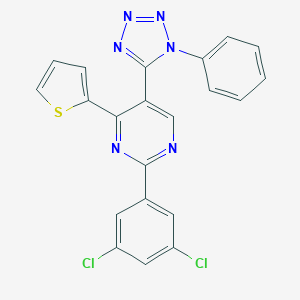![molecular formula C20H27N3O2S2 B258203 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound belongs to the class of thienopyrimidines and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses and bacteria. It has also been shown to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one in lab experiments include its potential as a therapeutic agent and its ability to exhibit significant biochemical and physiological effects. However, the limitations of using the compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Future research on 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one should focus on further understanding its mechanism of action and exploring its potential as a therapeutic agent. Studies should also investigate the compound's potential as an anti-inflammatory agent and its ability to inhibit the replication of viruses and bacteria. Additionally, research should focus on developing more efficient and cost-effective methods for synthesizing the compound.
Méthodes De Synthèse
The synthesis of 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one involves the reaction of 5,6-dimethyl-2-thiouracil with cyclohexyl isocyanate, followed by the addition of 2-oxo-2-pyrrolidin-1-yl ethyl bromide. The reaction mixture is then heated in the presence of a base to obtain the final product.
Applications De Recherche Scientifique
3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Nom du produit |
3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |
|---|---|
Formule moléculaire |
C20H27N3O2S2 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
3-cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H27N3O2S2/c1-13-14(2)27-18-17(13)19(25)23(15-8-4-3-5-9-15)20(21-18)26-12-16(24)22-10-6-7-11-22/h15H,3-12H2,1-2H3 |
Clé InChI |
XAGFXZRKGASJBV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4CCCCC4)C |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)






![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)